U93631

Descripción general

Descripción

- U93631 es un ligando del receptor GABAA con una estructura química novedosa.

- Se une a los receptores GABAA y tiene una IC50 de 100 nM.

- Cuando se aplica a receptores GABAA recombinantes, induce una rápida decadencia dependiente del tiempo de las corrientes de Cl- inducidas por GABA .

- La fórmula molecular del compuesto es C17H21N3O2.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para U93631 no están ampliamente documentadas en la literatura.

- Los métodos de producción industrial también son escasos, lo que limita nuestra comprensión de la síntesis a gran escala.

Análisis De Reacciones Químicas

- U93631 interactúa con los receptores GABAA, afectando las corrientes de Cl-.

- Acelera la desensibilización del receptor, en lugar de actuar como un bloqueador de canales abiertos.

- Los reactivos y condiciones comunes relacionados con su síntesis permanecen sin revelar.

Aplicaciones Científicas De Investigación

- Las aplicaciones de U93631 abarcan varios campos:

Neurociencia: Investigación de la función y modulación del receptor GABAA.

Farmacología: Estudio de la cinética del receptor y las interacciones con los fármacos.

Desarrollo de fármacos: Posibles aplicaciones terapéuticas.

Investigación de canales iónicos: Comprensión de la regulación de la corriente de Cl-.

Mecanismo De Acción

- U93631 se une al sitio de la picrotoxina en los receptores GABAA.

- Estabiliza la forma inactiva del canal mediante interacción alostérica.

- El compuesto acelera la decadencia de las corrientes de Cl- inducidas por GABA sin afectar significativamente la amplitud máxima.

- Sus objetivos moleculares y vías precisos requieren una mayor exploración.

Comparación Con Compuestos Similares

- Desafortunadamente, las comparaciones directas con compuestos similares son limitadas debido a la escasez de datos.

- Investigaciones adicionales pueden revelar características únicas que distinguen a U93631 de los ligandos relacionados.

Actividad Biológica

U93631 is a compound recognized for its biological activity as a GABAA receptor antagonist, specifically targeting the picrotoxin site. This compound has garnered attention for its potential implications in neuroscience and pharmacology, particularly concerning its modulatory effects on GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

This compound binds to the picrotoxin site of the GABAA receptor, stabilizing the inactive form of the channel through an allosteric mechanism. This binding inhibits the receptor's function, leading to decreased neuronal excitability. The compound has been shown to affect various GABAA receptor subtypes, influencing their pharmacological profiles and functional properties .

Pharmacological Profile

The pharmacological profile of this compound indicates that it may exhibit subtype-selective activity. Research has demonstrated that this compound can inhibit GABAA receptor-mediated currents in a concentration-dependent manner, with varying efficacy across different receptor subtypes . The following table summarizes the key findings related to this compound's biological activity:

| Parameter | Value |

|---|---|

| Target Receptor | GABAA Receptors |

| Binding Site | Picrotoxin Site |

| Mechanism | Allosteric Inhibition |

| Effect on Receptor | Stabilizes inactive form |

| Efficacy (EC50) | ~1 µM for certain subtypes |

| Selectivity | Subtype-dependent effects observed |

Study 1: Inhibition of Neuronal Activity

In a study exploring the effects of this compound on neuronal excitability, researchers found that administration of this compound led to a significant reduction in GABA-induced currents in cultured neurons. This study highlighted the compound's potential use as a tool for investigating GABAA receptor function and its role in modulating synaptic transmission .

Study 2: Comparative Efficacy with Other Antagonists

A comparative study evaluated this compound against other known GABAA antagonists like pentylenetetrazole. Results indicated that while both compounds inhibited GABAA receptor activity, this compound exhibited a unique profile with distinct efficacy levels across various receptor subtypes. This suggests that this compound could serve as a valuable reference compound for developing more selective GABAA modulators .

Study 3: Behavioral Implications

Another investigation assessed the behavioral implications of this compound in animal models. The results indicated that administration of this compound resulted in anxiolytic-like effects, suggesting its potential therapeutic applications in anxiety disorders. This aligns with findings that GABAA receptor antagonism can influence anxiety-related behaviors .

Propiedades

IUPAC Name |

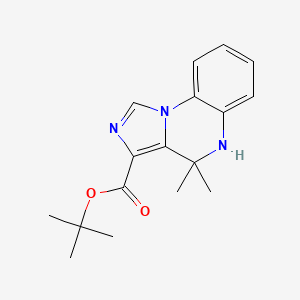

tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBSEJKZKXIYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164988 | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152273-12-6 | |

| Record name | U 93631 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 93631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.